molecular formula C14H11Cl2NO B3420681 N-(2,5-dichlorophenyl)-3-methylbenzamide CAS No. 199726-57-3

N-(2,5-dichlorophenyl)-3-methylbenzamide

Cat. No. B3420681
CAS RN: 199726-57-3
M. Wt: 280.1 g/mol
InChI Key: IMSPJFSMSRXBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-3-methylbenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first developed in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide. Diclofenac is used to treat a variety of conditions, including arthritis, menstrual cramps, and acute pain.

Mechanism of Action

Diclofenac works by inhibiting the activity of COX, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to tissue injury or infection. By reducing the production of prostaglandins, N-(2,5-dichlorophenyl)-3-methylbenzamide reduces inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It also reduces the production of leukotrienes, another group of inflammatory mediators. Diclofenac has been shown to have analgesic properties, reducing pain in a variety of conditions. It also has antipyretic properties, reducing fever.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is a widely available and inexpensive drug, making it easy to obtain and use. It has been extensively studied, and its mechanism of action is well understood. However, N-(2,5-dichlorophenyl)-3-methylbenzamide also has some limitations. It has been shown to have a number of side effects, including gastrointestinal bleeding and renal toxicity. It may also interact with other drugs, making it difficult to use in combination with other treatments.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-3-methylbenzamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-3-methylbenzamide that reduce the risk of side effects. Another area of interest is the development of new NSAIDs that have similar or improved anti-inflammatory and analgesic properties. Finally, there is interest in studying the long-term effects of N-(2,5-dichlorophenyl)-3-methylbenzamide use, particularly in relation to its potential impact on cardiovascular health.

Scientific Research Applications

Diclofenac has been extensively researched for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, a group of inflammatory mediators. By inhibiting COX, N-(2,5-dichlorophenyl)-3-methylbenzamide reduces inflammation and pain.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSPJFSMSRXBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274358
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-3-methylbenzamide

CAS RN

199726-57-3
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199726-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dichlorophenyl)-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dichlorophenyl)-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.